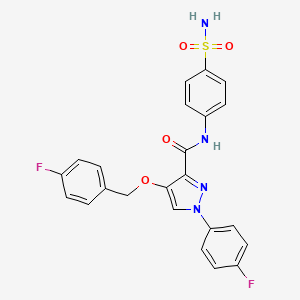

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorine-containing pyrazole derivatives often involves multi-step chemical processes. For instance, fluorocontaining substituted amides of pyrazol-4-carboxylic acid and pyrazolopyrimidinones can be synthesized from previously synthesized benzamides of pyrazole-4-carboxylic acid, subjected to high-temperature cyclization (Eleev et al., 2015). Another approach involves the condensation of fluoroacetophenone derivatives to yield pyrazoline analogues, evaluated for cytotoxic activities, demonstrating the chemical versatility and potential bioactivity of these compounds (Ahsan et al., 2018).

Molecular Structure Analysis

The molecular structure of fluorophenyl pyrazole derivatives has been elucidated through crystallographic studies. For example, the crystal structure of bis(fluorophenyl) dihydropyrazole carboxamides has been determined, revealing hydrogen bonds and weak intermolecular interactions stabilizing the crystal packing (Jasinski et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions that are critical for their biological activity. For instance, the synthesis and characterization of research chemicals involving fluorophenyl pyrazole carboxamides highlight the importance of precise chemical modifications to achieve desired properties and differentiate between isomers (McLaughlin et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

A study on pyrazole-sulfonamide derivatives, designed and synthesized from a complex chemical process, demonstrated promising broad-spectrum antitumor activities against HeLa and C6 cell lines. These compounds, particularly identified as (3) and (7), exhibited cell selective effects, especially against rat brain tumor cells (C6), showing comparable activities to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Inhibitory Effects on Carbonic Anhydrase Isoenzymes

Another research focused on pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety, synthesized starting from a specific chemical precursor. These compounds were evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes (hCA I and hCA II), with some showing significant inhibition. Notably, one compound demonstrated the highest inhibitory effect on both hCA I and hCA II isoenzymes, suggesting potential for therapeutic applications in conditions where inhibition of these enzymes is beneficial (Mert et al., 2015).

Synthesis and Cytotoxicity of Pyrazole Derivatives

Research into the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases revealed compounds with significant cytotoxicity against various human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2. The structure-activity relationship (SAR) suggested that the presence of certain substituents significantly impacts the cytotoxic potential of these compounds (Hassan et al., 2015).

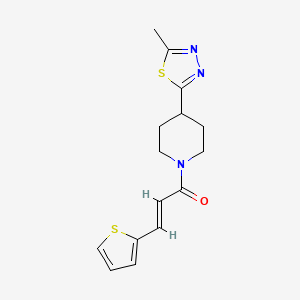

Mycobacterium Tuberculosis GyrB Inhibitors

A study on the design and synthesis of thiazole-aminopiperidine hybrid analogues introduced novel Mycobacterium tuberculosis GyrB inhibitors. Among the synthesized compounds, one demonstrated significant inhibition of both the Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, showing potential as a promising compound for further development into an antituberculosis agent (Jeankumar et al., 2013).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N4O4S/c24-16-3-1-15(2-4-16)14-33-21-13-29(19-9-5-17(25)6-10-19)28-22(21)23(30)27-18-7-11-20(12-8-18)34(26,31)32/h1-13H,14H2,(H,27,30)(H2,26,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJDARJHTXHHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2486055.png)

![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2486064.png)

![N-(2-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2486068.png)

![4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2486071.png)